N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide
CAS No.: 942010-59-5
Cat. No.: VC5087233
Molecular Formula: C24H26N2O3
Molecular Weight: 390.483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942010-59-5 |
|---|---|
| Molecular Formula | C24H26N2O3 |
| Molecular Weight | 390.483 |
| IUPAC Name | N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O3/c1-28-20-9-4-8-19(16-20)23(26-12-14-29-15-13-26)17-25-24(27)22-11-5-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) |
| Standard InChI Key | CLFWOZIDSACBGB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Introduction
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a synthetic organic compound belonging to the class of naphthamide derivatives. It features a naphthalene core functionalized with a morpholinoethyl group and a methoxyphenyl substituent, suggesting potential applications in medicinal chemistry and organic synthesis .
Synthesis
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves multiple steps, starting from readily available precursors such as 1-naphthoic acid and various amines. The reactions are often conducted under basic conditions using solvents like dichloromethane or acetonitrile. Catalysts or specific reagents may be used to enhance yields and selectivity.
Potential Applications
Research indicates that compounds with similar structures may exhibit antimicrobial or anticancer properties, suggesting that this naphthamide derivative could have therapeutic potential. Its unique structural characteristics make it a candidate for further investigation in medicinal chemistry.
Chemical Reactions and Modifications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide can undergo various chemical reactions to modify its structure and explore its biological activities. These modifications are crucial for optimizing its properties for specific applications.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects.
Characterization and Analysis
Comprehensive characterization of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves experimental methods such as spectroscopy (e.g., NMR, IR) and chromatography. These techniques are essential for understanding its chemical and physical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume